3-(2H-1,3-benzodioxol-5-yl)-5-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole
Description
The compound 3-(2H-1,3-benzodioxol-5-yl)-5-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole is a heterocyclic molecule featuring a central 1,2,4-oxadiazole scaffold substituted at the 3-position with a benzodioxole moiety and at the 5-position with a 1,2,3-triazole ring. The triazole is further functionalized with a 3-chloro-4-methoxyphenyl group and a methyl substituent.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[1-(3-chloro-4-methoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O4/c1-10-17(22-24-25(10)12-4-6-14(26-2)13(20)8-12)19-21-18(23-29-19)11-3-5-15-16(7-11)28-9-27-15/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOOXUFSLFOXKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=C(C=C2)OC)Cl)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-5-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Triazole Ring: This often involves the cycloaddition of azides with alkynes under copper-catalyzed conditions (Click Chemistry).
Formation of the Oxadiazole Ring: This can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.
Reduction: Reduction reactions could target the triazole or oxadiazole rings.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to partially or fully reduced derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology
In biological research, it might be studied for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine
Medicinal chemistry applications could include the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, inhibiting their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Core Scaffold Variations
- Target Compound : Combines 1,2,4-oxadiazole with 1,2,3-triazole. The benzodioxole group provides electron-rich aromaticity, while the chloro-methoxyphenyl group introduces polar and steric effects.
- 5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione () : Replaces oxadiazole with benzoxazole and incorporates a triazole-thione. The absence of methoxy groups and presence of a sulfur atom may reduce solubility compared to the target compound .
- 3-(2-Chlorophenyl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole () : Shares the oxadiazole-triazole core but substitutes benzodioxole with a 2-chlorophenyl group. The lack of methoxy and benzodioxole moieties likely alters electronic properties and binding interactions .
Substituent Effects
- Chloro vs.
- Benzodioxole vs.
Pharmacological Activity
- Antimicrobial Potential: Triazole-thiones () exhibit bacteriostatic activity, but the target compound’s methoxy group may improve membrane penetration, enhancing efficacy against Gram-negative bacteria .
- Enzyme Inhibition : Compounds like 5-(1H-1,2,4-triazol-1-yl)methyl derivatives () show α-glucosidase inhibition. The chloro-methoxyphenyl group in the target compound could similarly target enzymatic active sites .
Crystallographic and Computational Analysis
- Software Utilization : Structural refinement tools like SHELXL () and WinGX () enable precise determination of bond lengths and angles, critical for comparing molecular geometries with analogs .
Tabulated Comparison
Biological Activity
The compound 3-(2H-1,3-benzodioxol-5-yl)-5-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects based on recent research findings.
Chemical Structure and Properties
This compound features a benzodioxole moiety linked to an oxadiazole and a triazole ring. The presence of these heterocycles contributes to its potential pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H15ClN4O3 |
| Molecular Weight | 364.79 g/mol |
| CAS Number | Not specified in sources |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions:
- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives and carboxylic acids.
- Triazole Formation : The triazole ring is synthesized via a click chemistry approach using azides and alkynes.
- Final Coupling : The benzodioxole moiety is introduced through electrophilic substitution reactions.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : The compound could act as an agonist or antagonist for specific receptors related to neurotransmission or cell growth.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing the triazole and oxadiazole moieties. For instance:
- A related triazole derivative exhibited significant activity against Mycobacterium tuberculosis, with an IC50 value in the low micromolar range (IC50 = 2.32 μM) .
Anticancer Properties
Research has indicated that compounds similar to the one in focus demonstrate notable cytotoxic effects against various cancer cell lines:
- A study reported that triazole derivatives showed IC50 values ranging from 1.28 μM to 4.84 μM against prostate cancer cells .
- The introduction of specific substituents on the phenyl group significantly enhances anticancer activity.
Anti-inflammatory Effects
Compounds with benzodioxole structures have been associated with anti-inflammatory properties:
- They may inhibit cyclooxygenase (COX) enzymes or other inflammatory mediators, thus reducing inflammation in vitro and in vivo.
Case Study 1: Antitubercular Activity
A derivative of the compound was tested for its antitubercular properties against Mycobacterium tuberculosis. The results indicated selective inhibition with minimal toxicity towards normal cells .
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro studies on prostate cancer cell lines demonstrated that modifications to the phenyl substituent resulted in varying degrees of cytotoxicity, suggesting that structural optimization could lead to more effective anticancer agents .
Q & A
Basic: What are the key synthetic strategies for constructing the 1,2,4-oxadiazole core in this compound?
Methodological Answer:
The 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions. A common approach involves reacting amidoximes with activated carboxylic acid derivatives (e.g., acyl chlorides or esters) under reflux conditions in polar aprotic solvents like dimethylformamide (DMF) or ethanol. Catalysts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) may enhance reaction efficiency. For example, analogous oxadiazole derivatives have been prepared by refluxing precursors in ethanol with glacial acetic acid as a proton donor to facilitate cyclization . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product.
Basic: How is the purity and structural integrity of the compound confirmed post-synthesis?
Methodological Answer:
Structural validation requires a multi-technique approach:
- NMR Spectroscopy (1H, 13C): Assign peaks to confirm the presence of the benzodioxole aromatic protons (~6.8–7.2 ppm), triazole methyl group (~2.5 ppm), and oxadiazole connectivity.
- IR Spectroscopy: Identify characteristic bands for C=N (1650–1600 cm⁻¹) and C-O-C (1250–1150 cm⁻¹) in the oxadiazole and benzodioxole moieties.
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with acetonitrile/water mobile phase to assess purity (>95% by area normalization).
- Elemental Analysis: Compare experimental C/H/N/O percentages with theoretical values to verify stoichiometry .
Advanced: How can researchers resolve conflicting biological activity data across different assays (e.g., antimicrobial vs. cytotoxicity)?
Methodological Answer:
Contradictory results often arise from assay-specific conditions. To address this:
Validate Assay Conditions: Include positive controls (e.g., known inhibitors) and standardize solvent systems (e.g., DMSO/water ratios) to rule out solvent interference.
Dose-Response Curves: Perform full dose-response analyses (IC50/EC50) across multiple replicates to identify outliers.
Membrane Permeability Testing: Use parallel artificial membrane permeability assays (PAMPA) to assess if poor cellular uptake explains low activity in cell-based assays.
Isothermal Titration Calorimetry (ITC): Quantify binding affinities to target enzymes/proteins, independent of cellular context .
Advanced: What computational methods are recommended to predict the compound’s binding affinity to target enzymes (e.g., cytochrome P450)?
Methodological Answer:
A hybrid computational workflow is advised:
Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions between the triazole-oxadiazole scaffold and enzyme active sites. Focus on halogen bonding (Cl-substituent) and π-π stacking (benzodioxole ring).
Molecular Dynamics (MD) Simulations: Run 100-ns simulations (GROMACS/AMBER) to assess binding stability, solvation effects, and conformational flexibility.
Free Energy Perturbation (FEP): Calculate relative binding free energies for analogs to guide SAR (structure-activity relationship) studies.
Density Functional Theory (DFT): Optimize geometries at the B3LYP/6-31G* level to evaluate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
Advanced: How can crystallographic disorder in the benzodioxole ring be addressed during X-ray structure refinement?
Methodological Answer:
Disorder in the benzodioxole moiety is common due to rotational flexibility. Mitigation strategies include:
Multi-Component Refinement: Use SHELXL’s PART instruction to model split positions for disordered atoms.
Thermal Parameter Constraints: Apply SIMU/DELU restraints to maintain reasonable ADPs (atomic displacement parameters).
Twinned Data Handling: For cases of pseudo-merohedral twinning, employ the TWIN/BASF commands in SHELXL to refine twin fractions.
Validation Tools: Cross-check with WinGX’s PARST and PLATON to ensure geometric consistency and rule out overfitting .
Advanced: What strategies optimize reaction yields when synthesizing analogs with varying aryl substituents?
Methodological Answer:
To improve yields for structurally diverse analogs:
Solvent Screening: Test high-polarity solvents (e.g., DMF, acetonitrile) for electron-deficient aryl groups and toluene for electron-rich systems.
Microwave-Assisted Synthesis: Reduce reaction times (e.g., from 12 hours to 30 minutes) while maintaining temperatures at 120–150°C.
Catalyst Optimization: Screen Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings or CuI for azide-alkyne cycloadditions.
In Situ Monitoring: Use FTIR or Raman spectroscopy to track reaction progress and identify intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
